

Spectroscopic Profile of N-(4-fluorophenyl)cyclohexanecarboxamide: A Technical Guide

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Compound of Interest

Compound Name: N-(4-fluorophenyl)cyclohexanecarboxamide

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This technical guide provides a detailed overview of the spectroscopic data for the compound **N-(4-fluorophenyl)cyclohexanecarboxamide**. While a complete experimental dataset for this specific molecule is not readily available in the public domain, this document compiles available information and provides predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. The molecular formula for **N-(4-fluorophenyl)cyclohexanecarboxamide** is $C_{13}H_{16}FNO$, and its molecular weight is 221.27 g/mol. ^{[1][2]}

Mass Spectrometry

A mass spectrum (electron ionization) for **N-(4-fluorophenyl)cyclohexanecarboxamide** is available from the National Institute of Standards and Technology (NIST) database. ^{[1][3]} The expected molecular ion peak (M^+) would be observed at an m/z of 221.

Table 1: Mass Spectrometry Data

Ion	m/z (Expected)
[M] ⁺	221
[C ₆ H ₁₁ CO] ⁺	111
[FC ₆ H ₄ NH ₂] ⁺	111
[FC ₆ H ₄] ⁺	95
[C ₆ H ₁₁] ⁺	83

Infrared (IR) Spectroscopy

An experimental IR spectrum for **N-(4-fluorophenyl)cyclohexanecarboxamide** is not publicly available. However, the expected characteristic absorption bands can be predicted based on its functional groups. The data presented below is inferred from general IR absorption tables and data for analogous compounds.

Table 2: Predicted Infrared Spectroscopy Data

Functional Group	Characteristic Absorption (cm ⁻¹)	Notes
N-H Stretch (Amide)	3300 - 3500	A secondary amide produces a single, sharp peak.
C-H Stretch (Aromatic)	3010 - 3100	
C-H Stretch (Aliphatic)	2850 - 2950	From the cyclohexyl group.
C=O Stretch (Amide)	1630 - 1690	The "Amide I" band, typically strong.
N-H Bend (Amide)	1510 - 1570	The "Amide II" band.
C-N Stretch (Amide)	1200 - 1300	
C-F Stretch (Aromatic)	1100 - 1250	

Nuclear Magnetic Resonance (NMR) Spectroscopy

Complete experimental NMR data for **N-(4-fluorophenyl)cyclohexanecarboxamide** is not available. The following tables provide predicted ^1H and ^{13}C NMR chemical shifts. These predictions are based on the known spectra of N-phenylcyclohexanecarboxamide, with adjustments for the electronic effects of the fluorine substituent on the aromatic ring.

^1H NMR Spectroscopy

Table 3: Predicted ^1H NMR Data

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
N-H (Amide)	7.5 - 8.5	br s	1H
H-2', H-6' (Aromatic)	7.4 - 7.6	dd	2H
H-3', H-5' (Aromatic)	6.9 - 7.1	t	2H
H-1 (Cyclohexyl)	2.1 - 2.3	m	1H
H-2, H-6 (Cyclohexyl, eq)	1.8 - 2.0	m	2H
H-2, H-6 (Cyclohexyl, ax)	1.6 - 1.8	m	2H
H-4 (Cyclohexyl, ax)	1.4 - 1.6	m	1H
H-3, H-5 (Cyclohexyl, eq)	1.2 - 1.4	m	2H
H-3, H-5, H-4 (Cyclohexyl, ax, eq)	1.0 - 1.2	m	3H

^{13}C NMR Spectroscopy

Table 4: Predicted ^{13}C NMR Data

Carbon	Chemical Shift (δ , ppm)
C=O (Amide)	~175
C-4' (Aromatic)	158 - 162 (d, $^1J_{CF} \approx 245$ Hz)
C-1' (Aromatic)	~134 (d, $^4J_{CF} \approx 3$ Hz)
C-2', C-6' (Aromatic)	~122 (d, $^3J_{CF} \approx 8$ Hz)
C-3', C-5' (Aromatic)	~115 (d, $^2J_{CF} \approx 22$ Hz)
C-1 (Cyclohexyl)	~46
C-2, C-6 (Cyclohexyl)	~30
C-4 (Cyclohexyl)	~26
C-3, C-5 (Cyclohexyl)	~25

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample would be prepared by dissolving approximately 5-10 mg of **N-(4-fluorophenyl)cyclohexanecarboxamide** in 0.7 mL of a deuterated solvent, typically chloroform- d (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).

Infrared (IR) Spectroscopy

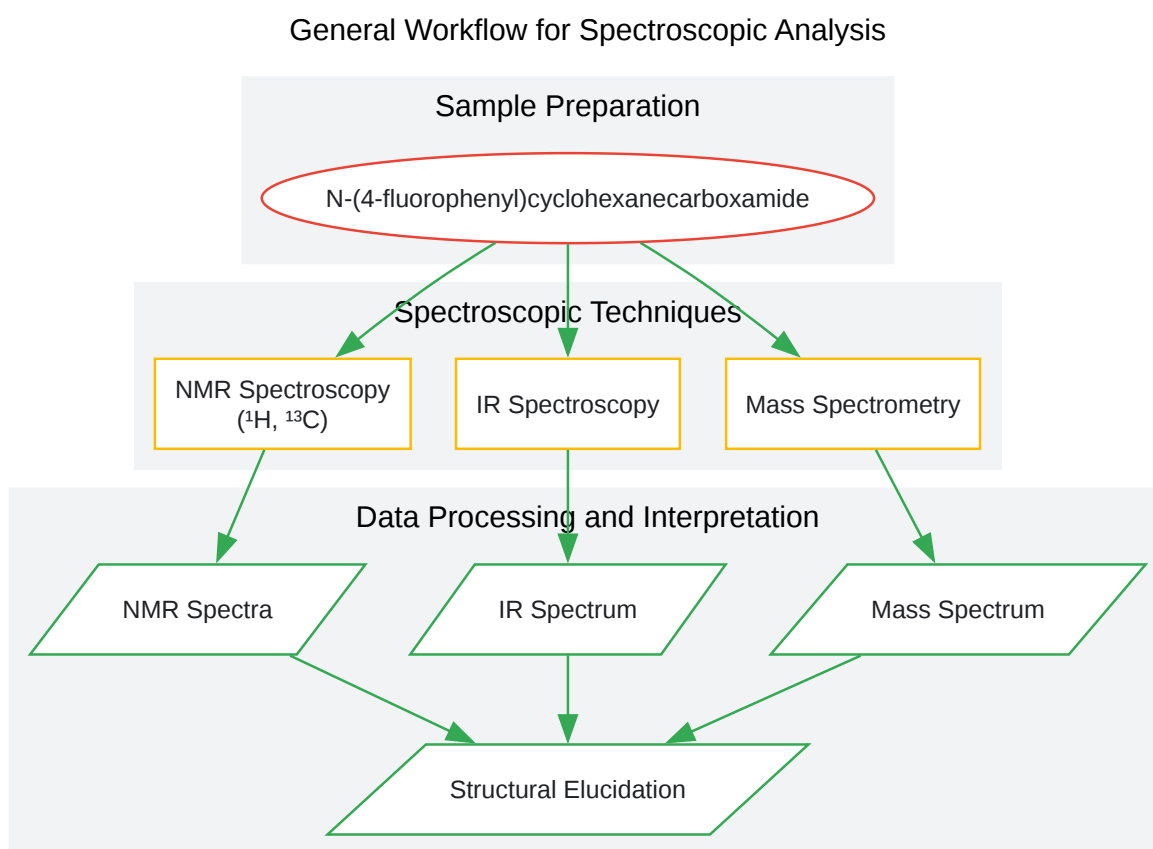
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet by grinding a small amount of the compound with potassium bromide and pressing the mixture into a thin disk. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly onto the ATR crystal. The spectrum would be recorded over a range of 4000 to 400 cm^{-1} .

Mass Spectrometry

Mass spectra would be acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample would be introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample would be ionized by a 70 eV electron beam, and the resulting fragments would be separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **N-(4-fluorophenyl)cyclohexanecarboxamide**.



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Caption: General workflow for spectroscopic analysis.

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- To cite this document: BenchChem. [Spectroscopic Profile of N-(4-fluorophenyl)cyclohexanecarboxamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b312733#spectroscopic-data-nmr-ir-ms-for-n-4-fluorophenyl-cyclohexanecarboxamide>]

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